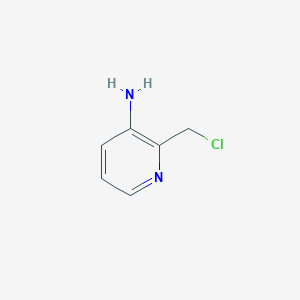
7-Azidoheptanoic Acid Ethyl Ester
Vue d'ensemble
Description
7-Azidoheptanoic Acid Ethyl Ester is an organic compound with the molecular formula C9H17N3O2 and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of an azido group (-N3) attached to a heptanoic acid ethyl ester backbone. It is a colorless to slightly yellow liquid and is known for its reactivity and versatility in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Azidoheptanoic Acid Ethyl Ester can be synthesized through various methods. One common approach involves the reaction of heptanoic acid with sodium azide in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, with the azido group being introduced via nucleophilic substitution .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Azidoheptanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can react with the azido group under mild conditions.
Major Products Formed:
Oxidation: Nitroheptanoic acid ethyl ester.
Reduction: Heptanoic acid ethyl ester amine derivatives.
Substitution: Various substituted heptanoic acid ethyl esters.
Applications De Recherche Scientifique
7-Azidoheptanoic Acid Ethyl Ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Azidoheptanoic Acid Ethyl Ester involves its reactivity due to the presence of the azido group. This group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various applications, including bioconjugation and material science . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions .
Comparaison Avec Des Composés Similaires
7-Azidoheptanoic Acid: Similar structure but lacks the ethyl ester group.
4-Azidobutanoic Acid Ethyl Ester: Shorter carbon chain but similar functional groups.
2-Azido-1-dodecanol: Different backbone but contains the azido group.
Uniqueness: 7-Azidoheptanoic Acid Ethyl Ester is unique due to its specific combination of the azido group and the heptanoic acid ethyl ester backbone. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis, bioconjugation, and material science .
Propriétés
IUPAC Name |
ethyl 7-azidoheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-2-14-9(13)7-5-3-4-6-8-11-12-10/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQJNUBGCFVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![sodium;2-hydroxy-2-[8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]butanoate](/img/structure/B7819097.png)
![sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B7819109.png)
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/structure/B7819122.png)
